molecular formula C15H23N B1389924 2-(2,4,5-Trimethylphenyl)azepane CAS No. 946714-02-9

2-(2,4,5-Trimethylphenyl)azepane

Cat. No.: B1389924
CAS No.: 946714-02-9
M. Wt: 217.35 g/mol
InChI Key: DBDSQXSUGPUJAS-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethylphenyl)azepane , also known as TMA , is a chemical compound with the molecular formula C15H23N and a molecular weight of 217.35 g/mol . It belongs to the class of N-aryl azepanes and exhibits interesting properties due to its unique structure.


Synthesis Analysis

The synthesis of TMA involves various methods, but one practical and straightforward approach is through Pd/LA-catalyzed decarboxylation . Under extremely mild conditions, this reaction proceeds smoothly, yielding non-fused N-aryl azepane derivatives with diverse substituents. Notably, carbon dioxide (CO2) serves as the byproduct in this process .

Properties

IUPAC Name

2-(2,4,5-trimethylphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-11-9-13(3)14(10-12(11)2)15-7-5-4-6-8-16-15/h9-10,15-16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDSQXSUGPUJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2CCCCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4,5-Trimethylphenyl)azepane
Reactant of Route 2
2-(2,4,5-Trimethylphenyl)azepane
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2-(2,4,5-Trimethylphenyl)azepane
Reactant of Route 4
2-(2,4,5-Trimethylphenyl)azepane
Reactant of Route 5
2-(2,4,5-Trimethylphenyl)azepane
Reactant of Route 6
2-(2,4,5-Trimethylphenyl)azepane

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